molecular formula C20H17IN2O5S B306957 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B306957
M. Wt: 524.3 g/mol
InChI Key: OIQBIMHGSVCMLZ-FRAXMPBDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied in the field of cancer research. EHT 1864 is a potent inhibitor of the Rho family of GTPases, which play a crucial role in regulating cell migration, proliferation, and survival.

Mechanism of Action

3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 inhibits the Rho family of GTPases by binding to a specific site on the GTPase molecule. This binding prevents the GTPase from interacting with its downstream effectors, which are responsible for regulating cell migration, proliferation, and survival. By inhibiting the Rho family of GTPases, 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 is able to prevent cancer cell migration and invasion, as well as induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 has been shown to inhibit cell migration and invasion, induce cell death, and reduce tumor growth. In addition, 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. In neuronal cells, 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 in lab experiments is its specificity for the Rho family of GTPases. This specificity allows researchers to study the role of these GTPases in various cellular processes, without the confounding effects of other signaling pathways. However, one of the limitations of using 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 is its potential off-target effects. While 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 is specific for the Rho family of GTPases, it may also interact with other proteins or signaling pathways, leading to unintended effects.

Future Directions

There are several future directions for the study of 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864. One area of research is the development of more potent and selective inhibitors of the Rho family of GTPases. Another area of research is the study of the role of 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 in the treatment of neurodegenerative diseases. Additionally, the use of 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 in combination with other cancer therapies is an area of active research, with the goal of improving the efficacy of cancer treatment.

Synthesis Methods

The synthesis of 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 involves a multi-step process that starts with the reaction of 5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene with 3-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864.

Scientific Research Applications

3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 has been extensively studied in the field of cancer research due to its ability to inhibit the Rho family of GTPases. These GTPases are known to be overexpressed in various types of cancer and play a crucial role in tumor progression and metastasis. 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 has been shown to inhibit the migration and invasion of cancer cells, as well as induce cell death in cancer cells. In addition to cancer research, 3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 1864 has also been studied in the field of neuroscience for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C20H17IN2O5S

Molecular Weight

524.3 g/mol

IUPAC Name

3-[[(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H17IN2O5S/c1-3-28-15-8-11(7-14(21)17(15)24)9-16-18(25)23(2)20(29-16)22-13-6-4-5-12(10-13)19(26)27/h4-10,24H,3H2,1-2H3,(H,26,27)/b16-9-,22-20?

InChI Key

OIQBIMHGSVCMLZ-FRAXMPBDSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)I)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.